

Application Notes and Protocols for Detecting p80-Coilin Protein via Western Blot

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Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142

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These application notes provide a comprehensive protocol for the detection of the nuclear protein **p80-coilin** using Western blotting techniques. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

p80-coilin is an 80-kDa protein that is a key component of Cajal bodies, which are sub-nuclear structures involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs).^{[1][2]}

Western blotting is a widely used and effective method for identifying and quantifying **p80-coilin** in cell and tissue lysates, providing insights into its expression levels and potential alterations in various biological contexts.^{[3][4]}

Experimental Protocols

This protocol outlines the key steps for successful Western blot detection of **p80-coilin**, from sample preparation to signal detection.

Sample Preparation: Lysate Collection

The quality of the cell or tissue lysate is critical for a successful Western blot.^{[5][6]}

For Adherent Cells (e.g., HeLa, A549):

- Culture cells to approximately 80-90% confluency.

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
- Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease inhibitors.[7]
- Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[8]
- Incubate the lysate on ice for 30 minutes.[4]
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
- Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

For Suspension Cells:

- Centrifuge the cell suspension at 100-500 x g for 5 minutes at 4°C to pellet the cells.[3][4]
- Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[3]
- Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with protease inhibitors.[4]
- Proceed with the incubation and centrifugation steps as described for adherent cells.

Protein Quantification

Accurate determination of protein concentration is essential for loading equal amounts of protein for each sample, which allows for reliable comparison of protein expression levels.[6]

- Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the total protein concentration of each lysate.[4][7]
- Prepare a standard curve using a protein standard, such as bovine serum albumin (BSA).[7][9]
- Based on the calculated concentrations, dilute the lysates with lysis buffer and 4X LDS sample buffer to a final concentration suitable for gel loading (typically 1-2 µg/µL).[7] In some studies, 20 µg of total protein has been used for **p80-coilin** detection.[10][11]

- Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

SDS-PAGE

Proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Load 20-40 µg of the denatured protein lysate into the wells of a polyacrylamide gel. The percentage of the gel will depend on the size of the protein of interest; for **p80-coilin** (80 kDa), a 10% or 4-12% gradient gel is suitable.[7]
- Include a pre-stained protein ladder in one of the wells to monitor the migration of proteins and estimate their molecular weight.[4]
- Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[4]

Protein Transfer

The separated proteins are transferred from the gel to a solid-phase membrane (e.g., nitrocellulose or PVDF).

- Equilibrate the gel, membrane, and filter papers in transfer buffer.[12]
- Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[13]
- Transfer the proteins to the membrane. This can be done using a wet, semi-dry, or dry transfer system. For an 80 kDa protein, a standard transfer can be performed at 100V for 60-90 minutes.[7]
- After the transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[13]

Blocking

The membrane is blocked to prevent non-specific binding of the antibodies.[14]

- Incubate the membrane in a blocking buffer, such as 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST), for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[\[8\]](#)[\[14\]](#)[\[15\]](#)

Antibody Incubation

The membrane is incubated with primary and secondary antibodies to detect the target protein.

- Primary Antibody Incubation:
 - Dilute the primary antibody against **p80-coilin** in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[\[16\]](#) Some antibodies may have recommended dilutions up to 1:10,000.
 - Incubate the membrane with the diluted primary antibody for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.[\[8\]](#)[\[17\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[\[4\]](#)[\[8\]](#)
- Secondary Antibody Incubation:
 - Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody) in the blocking buffer.[\[4\]](#)
 - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.[\[4\]](#)[\[7\]](#)
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST, followed by a final rinse with TBS to remove residual detergent.[\[7\]](#)[\[17\]](#)

Detection

The signal from the HRP-conjugated secondary antibody is detected using a chemiluminescent substrate.

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[\[9\]](#)
- Incubate the membrane with the ECL substrate for 1-5 minutes.[\[4\]](#)[\[9\]](#)
- Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film in a dark room.[\[9\]](#)[\[18\]](#)

Data Presentation

The following tables summarize key quantitative parameters for the Western blot protocol for **p80-coilin**.

Table 1: Sample Preparation and Loading

Parameter	Recommended Value	Notes
Cell Lysate Volume	100 - 500 µL per 10 cm plate	Adjust based on cell density. [8]
Protein Loading Amount	20 - 40 µg per well	Optimal amount may vary. [10] [11]
Lysis Buffer	RIPA buffer with protease inhibitors	Suitable for most whole-cell lysates. [7]

Table 2: Antibody Dilutions and Incubation Times

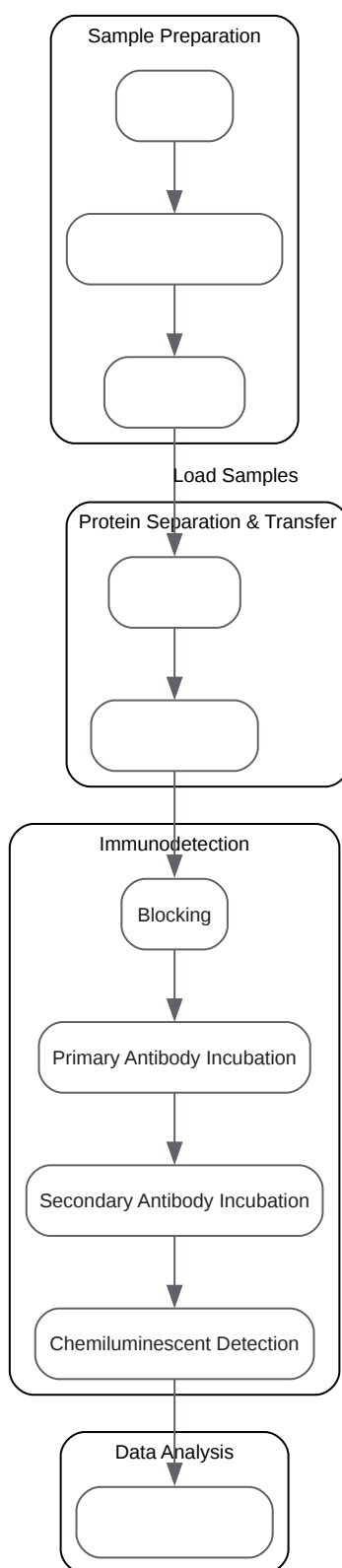
Antibody	Dilution Range	Incubation Time	Incubation Temperature
Primary (anti-p80-coilin)	1:500 - 1:10,000	2 hours to overnight	Room Temperature or 4°C
Secondary (HRP-conjugated)	1:2,000 - 1:20,000	1 hour	Room Temperature

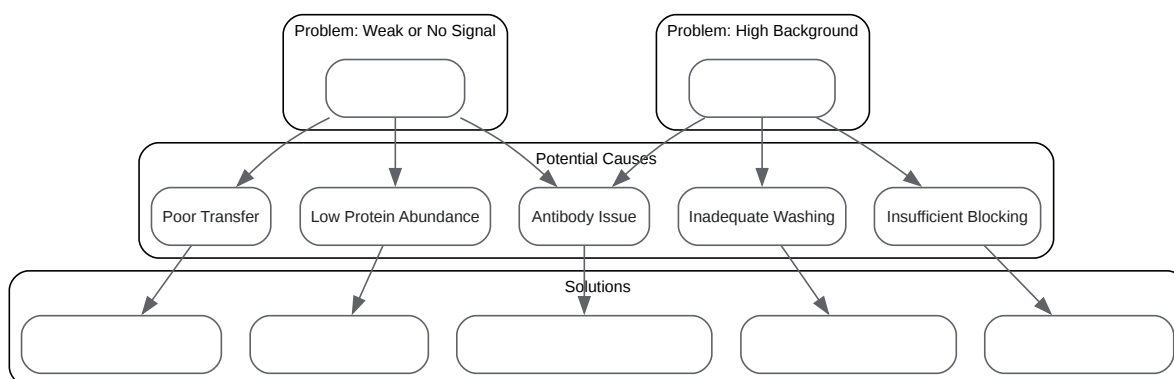
Table 3: Reagent Volumes and Incubation Times

Step	Reagent	Volume	Incubation Time
Blocking	5% Milk or BSA in TBST	10 - 15 mL	1 hour to overnight
Washing	TBST	15 - 20 mL	3 x 5-10 minutes
Detection	ECL Substrate	1 - 2 mL	1 - 5 minutes

Visualizations

Experimental Workflow





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